molecular formula C8H5NO2S B1444878 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1206972-65-7

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1444878
CAS No.: 1206972-65-7
M. Wt: 179.2 g/mol
InChI Key: UYZBMUFPDLVHSA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both furan and thiazole rings

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein tyrosine kinases, which are crucial for cell signaling pathways . Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The interactions of this compound with these biomolecules highlight its potential as a biochemical tool for studying enzyme functions and as a lead compound for drug development.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. This compound can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The ability of this compound to influence multiple molecular targets underscores its potential as a versatile biochemical agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and ensuring its safe use in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, influencing its activity and function. Understanding the transport and distribution of this compound is important for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Shares the furan ring but lacks the thiazole moiety.

    Thiazole-5-carbaldehyde: Contains the thiazole ring but lacks the furan moiety.

    2-(Furan-2-yl)-1,3-thiazole: Similar structure but without the aldehyde group.

Uniqueness

2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZBMUFPDLVHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283633
Record name 2-(2-Furanyl)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206972-65-7
Record name 2-(2-Furanyl)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206972-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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